3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
CAS No.: 1144428-81-8
Cat. No.: VC6476908
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1144428-81-8 |
|---|---|
| Molecular Formula | C12H14N2O5S |
| Molecular Weight | 298.31 |
| IUPAC Name | 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid |
| Standard InChI | InChI=1S/C12H14N2O5S/c15-11(16)8-2-1-3-9(6-8)13-12(17)14-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,17) |
| Standard InChI Key | LVYMVYLXGCBEIU-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)O |
Introduction
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid is an organic compound characterized by its unique structural framework, which includes a dioxidotetrahydrothiophene moiety and a benzoic acid derivative. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its molecular structure suggests it could interact with various biological targets, making it an interesting candidate for pharmacological studies.
Molecular Characteristics
The molecular properties of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₅S |
| Molecular Weight | ~274.26 g/mol |
| Functional Groups | Carbamoyl, Dioxide-Thiophene, Benzoic Acid |
| Structural Features | Aromatic ring, sulfur dioxide group |
The presence of a sulfur dioxide group (dioxide-thiophene) enhances the compound's solubility and reactivity, while the benzoic acid moiety contributes to its acidic properties.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions:
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Starting Materials:
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A precursor containing the thiophene ring.
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Reagents for carbamoylation and benzoic acid functionalization.
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Reaction Conditions:
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Temperature: Moderate (e.g., 50–100°C).
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Solvents: Organic solvents like dimethyl sulfoxide or acetonitrile.
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Catalysts: Acid or base catalysts depending on the specific reaction step.
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Purification:
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Techniques such as recrystallization or chromatography are employed to achieve high purity.
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The reaction sequence ensures the selective formation of the target compound by controlling side reactions.
Potential Applications
This compound holds promise in several scientific domains:
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Medicinal Chemistry:
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The dioxidotetrahydrothiophene moiety is known for its bioactive properties, which may include enzyme inhibition or receptor modulation.
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The benzoic acid derivative is often associated with anti-inflammatory and antimicrobial activities.
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Pharmacology:
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Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways.
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The compound could serve as a lead molecule for developing drugs targeting specific diseases.
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Material Science:
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The unique chemical structure may enable applications in polymer chemistry or as a ligand in coordination complexes.
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Research Findings and Challenges
Recent research highlights the following:
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Synthetic Feasibility: The compound can be synthesized with moderate yields using standard organic synthesis techniques.
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Biological Activity: Analogous compounds have shown promising antibacterial and anti-inflammatory effects.
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Challenges: Limited solubility in aqueous media may hinder bioavailability, necessitating formulation improvements.
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